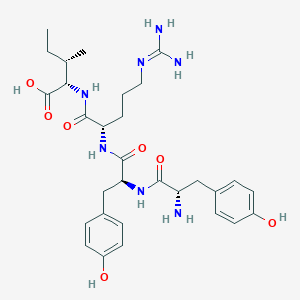

L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine

Description

L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine is a synthetic tetrapeptide featuring two tyrosine residues, a modified ornithine with a diaminomethylidene group at the N~5~ position, and an isoleucine terminus. This compound is hypothesized to interact with ion transport systems, particularly sodium-hydrogen exchangers (NHEs), due to its structural resemblance to known NHE inhibitors. The diaminomethylidene moiety is critical for binding to Na+-dependent sites, a feature shared with non-peptidic inhibitors like amiloride derivatives .

Properties

CAS No. |

918661-91-3 |

|---|---|

Molecular Formula |

C30H43N7O7 |

Molecular Weight |

613.7 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C30H43N7O7/c1-3-17(2)25(29(43)44)37-27(41)23(5-4-14-34-30(32)33)35-28(42)24(16-19-8-12-21(39)13-9-19)36-26(40)22(31)15-18-6-10-20(38)11-7-18/h6-13,17,22-25,38-39H,3-5,14-16,31H2,1-2H3,(H,35,42)(H,36,40)(H,37,41)(H,43,44)(H4,32,33,34)/t17-,22-,23-,24-,25-/m0/s1 |

InChI Key |

FJBFMDBLNVDBKI-QAMDWANKSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reactions: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) and coupled to the resin-bound peptide.

Deprotection Steps: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose reactive sites for subsequent coupling.

Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane.

Industrial Production Methods

Industrial production of this compound would likely scale up the SPPS method, utilizing automated peptide synthesizers to increase efficiency and yield. The process would involve rigorous purification steps, such as HPLC (high-performance liquid chromatography), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine can undergo various chemical reactions, including:

Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.

Reduction: Reduction reactions can target disulfide bonds if present.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or periodate (IO₄⁻) under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH.

Substitution: Nucleophilic reagents like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of dityrosine or other oxidative cross-links.

Reduction: Cleavage of disulfide bonds, resulting in reduced peptide fragments.

Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine has several scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and signaling pathways.

Medicine: Potential therapeutic applications in targeting specific diseases or conditions.

Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate signaling pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Comparisons

Table 1: Structural Features of Key Compounds

| Compound Name | Backbone Structure | Key Modifications |

|---|---|---|

| L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine | Tetrapeptide | N~5~-(diaminomethylidene)-L-ornithine; two tyrosine residues |

| 3-Amino-6-chloro-N-(diaminomethylidene)-5-[methyl(propyl)amino]pyrazine-2-carboxamide (MPA) | Pyrazine derivative | Diaminomethylidene group; methyl-propyl amino side chain |

| N-methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-...* | Polypeptide (8 residues) | Multiple diaminomethylidene-ornithyl groups; N-methyl and ethyl-D-leucinamide modifications |

Key Observations :

- Backbone Diversity: While MPA is a small pyrazine-based molecule, L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine and the polypeptide from are peptide-based, impacting their solubility, stability, and membrane permeability.

- Shared Functional Group: All three compounds feature the diaminomethylidene group, which enhances binding to Na+-dependent regions in ion transporters .

Functional and Mechanistic Comparisons

Table 2: Functional Properties

Key Findings :

- NHE Inhibition : MPA and related amiloride analogs exhibit well-documented NHE1 selectivity, attributed to their compact structure and optimized side chains . The tetrapeptide’s tyrosine residues may enhance interactions with extracellular NHE domains, but its larger size could reduce bioavailability compared to MPA.

- However, its complexity may limit cellular uptake or increase metabolic instability.

Pharmacokinetic and Bioactivity Considerations

- MPA : As a small molecule, it exhibits rapid membrane penetration but shorter half-life due to renal clearance.

- L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine: Peptide backbone may confer protease susceptibility, necessitating delivery systems (e.g., liposomal encapsulation).

- Polypeptide () : High molecular weight and hydrophobicity (from leucinamide and phenylalanine) may restrict blood-brain barrier penetration but enhance plasma protein binding .

Biological Activity

L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine is a complex peptide that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

- Molecular Formula : C16H25N5O4

- Molecular Weight : 351.4008 g/mol

- CAS Number : 92758-99-1

Structure

The compound features a unique arrangement of amino acids and functional groups that contribute to its biological activity. The presence of the diaminomethylidene group is particularly noteworthy as it may influence the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine exhibits significant antimicrobial properties, particularly against drug-resistant strains of bacteria.

- Inhibition of Protein Synthesis : The compound may inhibit protein synthesis by targeting specific tRNA synthetases, similar to other known antimicrobial peptides.

- Cell Membrane Disruption : It has been suggested that this peptide can disrupt bacterial cell membranes, leading to cell lysis.

Case Studies

A study evaluating the efficacy of various peptides against Mycobacterium tuberculosis (Mtb) highlighted the potential of compounds similar to L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine. The following table summarizes findings from this research:

| Compound Name | MIC (μg/ml) | Activity Against Mtb | Mechanism |

|---|---|---|---|

| L-Tyrosyl... | 0.012 | Drug-resistant strains | Protein synthesis inhibition |

| Delamanid | 0.039 | Drug-susceptible strains | Disruption of mycolic acid biosynthesis |

| Pretomanid | ~0.01 | Both types | Metabolic activation required |

These findings suggest that L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine could be a promising candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. The results indicated that while effective against bacterial cells, the compound exhibited low toxicity towards human cells, making it a potential therapeutic agent with a favorable safety profile.

Research Findings

Recent literature has focused on the structural optimization of similar compounds to enhance their biological activity. For instance:

- Study on Tyrosyl-tRNA Synthetase Inhibition : Research identified compounds targeting tyrosyl-tRNA synthetase, demonstrating significant anti-tubercular activity without cross-resistance with existing drugs .

- Phytochemical Studies : Investigations into plant-derived compounds have shown that modifications in amino acid sequences can lead to enhanced antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.